1-Butyl-3-methylpyridinium hexafluorophosphate

Overview

Description

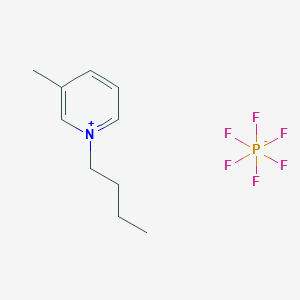

1-Butyl-3-methylpyridinium hexafluorophosphate is a chemical compound with the molecular formula C10H16F6NP . It is also known by other names such as 1-Butyl-3-methylpyridiniumhexafluorophosphat in German and Hexafluorophosphate de 1-butyl-3-méthylpyridinium in French .

Synthesis Analysis

The synthesis of this compound can be achieved in two steps. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane. The second step involves a metathesis reaction with potassium hexafluorophosphate .Molecular Structure Analysis

The molecular structure of this compound has been studied using high-resolution Rutherford backscattering spectroscopy (HRBS) at room temperature .Chemical Reactions Analysis

This compound is used as an efficient reaction medium for various synthetic and catalytic transformations . It is known to be involved in the denitration of the primary O−NO2 group, forming a C=O bond and releasing NO2 gas .Physical and Chemical Properties Analysis

This compound is a viscous, colorless, hydrophobic ionic liquid . It does not dissolve in diethyl ether or water . It has a density of 1.38 g/mL at 20 °C and a refractive index of 1.411 .Scientific Research Applications

Green Chemistry

1-Butyl-3-methylpyridinium hexafluorophosphate has been identified as a key component in green chemistry. It serves as a solvent in various chemical reactions and processes. However, there's a need to treat ionic liquids like this compound with caution due to their potentially hazardous properties and unknown stability, especially in the context of seeking 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

Energy Storage

This compound has been explored for its potential in energy storage applications, particularly in lithium batteries. It's used as a mixed ionic liquid electrolyte, combined with organic solvents and lithium salts, showing promise for use in batteries and supercapacitors (Diaw et al., 2005).

Polymer Chemistry

This compound has been utilized in the polymerization of methyl methacrylate, enhancing the rate of reaction and yielding narrow polydispersity polymers. This application demonstrates its potential as a solvent in polymer chemistry (Carmichael et al., 2000).

Ionic Liquid Studies

A thermophysical study of this compound helps in understanding its behavior and potential as a new solvent. This research is crucial for developing applications for such compounds in various industries (Bandrés et al., 2009).

Quantum Chemistry

The compound has been studied in quantum chemical calculations to understand the interaction of thiophene and pyridine with different ionic liquids. This kind of research aids in comprehending the fundamental interactions at a molecular level (Anantharaj & Banerjee, 2011).

Mechanism of Action

Target of Action

It’s known to be an effective solvent for transition-metal-catalyzed reactions .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates various synthetic and catalytic transformations

Biochemical Pathways

It’s known to be involved in reactions such as ring-closing metathesis of diene and enyne substrates .

Pharmacokinetics

Its hydrophobic nature and lack of vapor pressure suggest that it may have unique bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium hexafluorophosphate’s action are largely dependent on the specific reactions it’s involved in. For instance, in the case of the denitration of the primary O−NO 2 group, it results in the formation of a C=O bond and the release of NO 2 gas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s a hydrophobic and non-water-soluble ionic liquid , suggesting that its action may be influenced by the presence or absence of water. It’s known to very slowly decompose in the presence of water .

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKQHMUEBPODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049360 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845835-03-2 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)